molecular formula C₁₉H₁₈ B1145298 12-Methyl-1,2,3,4-tetrahydrochrysene CAS No. 214598-54-6

12-Methyl-1,2,3,4-tetrahydrochrysene

Cat. No.: B1145298
CAS No.: 214598-54-6
M. Wt: 246.35
InChI Key:
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Description

12-Methyl-1,2,3,4-tetrahydrochrysene is a complex chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its tetrahydrochrysene core with a methyl group attached at the 12th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Methyl-1,2,3,4-tetrahydrochrysene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the tetrahydrochrysene core, followed by methylation at the 12th position. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced catalytic systems, and automated processes to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

12-Methyl-1,2,3,4-tetrahydrochrysene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alkanes or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

12-Methyl-1,2,3,4-tetrahydrochrysene has diverse applications in scientific research, including:

    Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 12-Methyl-1,2,3,4-tetrahydrochrysene involves its interaction with specific molecular targets and pathways. This can include binding to receptors, modulating enzyme activity, and influencing cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydrochrysene: Lacks the methyl group at the 12th position, which can influence its chemical and biological properties.

    12-Methylchrysene: Similar structure but lacks the tetrahydro component, affecting its reactivity and applications.

    1,2,3,4,4a,5,6,14b-Octahydropicene: Another polycyclic aromatic hydrocarbon with different structural features.

Uniqueness

12-Methyl-1,2,3,4-tetrahydrochrysene is unique due to its specific methylation pattern and tetrahydrochrysene core, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, as it can exhibit different reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

12-methyl-1,2,3,4-tetrahydrochrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18/c1-13-12-19-16-8-3-2-6-14(16)10-11-18(19)17-9-5-4-7-15(13)17/h2-3,6,8,10-12H,4-5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULYHPJDPMJNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC3=CC=CC=C32)C4=C1CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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